1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Description
Discovery and Development Timeline
The development of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane emerged from the broader evolution of trifluoromethylation chemistry, which began in the early twentieth century with foundational work by Frédéric Swarts in 1892. Swarts developed early synthetic methods based on antimony fluoride, establishing the groundwork for introducing trifluoromethyl groups into organic compounds through reactions of benzotrichloride with antimony trifluoride to form compounds containing carbon-fluorine bonds. The first systematic investigation of trifluoromethyl groups in relation to biological activity was conducted by F. Lehmann in 1927, marking the beginning of scientific interest in fluorinated organic compounds for medicinal applications.
The specific compound this compound represents a more recent development in this field, with its cataloging in major chemical databases occurring in the early twenty-first century. The compound appears in the Molecular Design Limited database with the number MFCD12756231, indicating its formal recognition and characterization within the chemical literature. Patent literature from 2007 demonstrates the practical application of similar diazepane-pyridine structures, with specific mention of synthesis procedures involving 1,4-diazepane and 2-chloro-3-(trifluoromethyl)pyridine under solvent-free conditions at elevated temperatures.
The evolution of synthetic methodologies for this compound class reflects advances in both trifluoromethylation techniques and heterocyclic chemistry. Modern synthetic approaches have benefited from developments in nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane, first reported by Ingo Ruppert in 1984, and subsequently refined by Prakash and Olah in 1989 for activation by fluoride ions. These methodological advances have enabled more efficient and selective synthesis of complex trifluoromethylated heterocycles, including diazepane-containing structures.
Classification within Heterocyclic Chemistry
This compound belongs to multiple overlapping classifications within heterocyclic chemistry, reflecting its complex structural features. Primarily, the compound is classified as a saturated heterocyclic compound due to the presence of the 1,4-diazepane ring, which contains two nitrogen atoms in a seven-membered saturated ring system. The diazepane component places this molecule within the broader category of diazepines, which are recognized as significant scaffolds in medicinal chemistry due to their balanced ensemble of beneficial physicochemical properties.
The compound also falls under the classification of trifluoromethylated heterocycles, a class known for diverse biological activities and utility in medicinal chemistry applications. This classification is particularly significant because trifluoromethylated compounds exhibit enhanced lipophilicity, altered metabolic stability, and modified hydrogen bonding capabilities compared to their non-fluorinated analogs. The presence of the pyridine ring further categorizes this compound as a six-membered heterocyclic derivative, specifically as a pyridine substitution product where the ring maintains its aromatic character while bearing the trifluoromethyl substituent.
Within the broader context of pharmaceutical intermediates, this compound is classified as a fluorinated pharmaceutical intermediate, a designation that reflects its intended use in drug synthesis and development. The 1,4-diazepine scaffold itself represents a privileged structure in drug design, characterized by semi-rigid and compact ring systems with spatial arrangements that facilitate multiple substituent placements while maintaining favorable drug-like properties.
| Classification Category | Specific Classification | Key Structural Features |
|---|---|---|
| Ring System | Seven-membered saturated heterocycle | 1,4-Diazepane ring with two nitrogen atoms |
| Substituent Type | Trifluoromethylated compound | CF₃ group attached to pyridine ring |
| Aromatic Component | Pyridine derivative | Six-membered nitrogen-containing aromatic ring |
| Pharmaceutical Category | Fluorinated pharmaceutical intermediate | Building block for drug synthesis |
| Chemical Behavior | Aliphatic-aromatic hybrid | Combination of saturated and unsaturated ring systems |
Relationship to Other Trifluoromethylated Compounds
The relationship between this compound and other trifluoromethylated compounds extends across multiple structural families and functional applications. Within the pyridine family, this compound shares structural similarities with other trifluoromethylated pyridine derivatives, including positional isomers such as 1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, which differs in the position of the trifluoromethyl group on the pyridine ring. These positional isomers demonstrate how subtle structural modifications can influence chemical and biological properties while maintaining the core trifluoromethylated heterocyclic framework.
The compound also relates to other diazepane derivatives that incorporate different aromatic substituents, such as chlorinated analogs including 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. These related compounds illustrate the versatility of the diazepane scaffold in accommodating various halogenated substituents, with each modification potentially altering the compound's reactivity, stability, and biological activity profile. The presence of both chlorine and trifluoromethyl groups in some analogs demonstrates the compatibility of multiple halogen substituents within this structural framework.
Broader relationships exist with other trifluoromethylated pharmaceutical compounds, including established drugs such as fluoxetine, mefloquine, and celecoxib, which have demonstrated the therapeutic potential of trifluoromethyl-containing molecules. These relationships underscore the significance of trifluoromethylation as a medicinal chemistry strategy for modifying drug properties. The compound also connects to the extensive family of trifluoromethylated azoles, which have shown enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts.
Within the context of multicomponent synthesis strategies, this compound relates to other heterocyclic compounds synthesized through similar methodological approaches, particularly those involving Ugi four-component reactions and related multicomponent coupling strategies. These synthetic relationships highlight the compound's position within modern synthetic organic chemistry frameworks that emphasize efficiency and diversity in heterocyclic construction.
Significance in Chemical Research
The significance of this compound in chemical research extends across multiple domains, reflecting its unique structural features and potential applications. In medicinal chemistry research, the compound represents an important example of strategic fluorine incorporation for property optimization, particularly in the context of developing compounds with enhanced pharmacological profiles. The combination of trifluoromethyl and diazepane functionalities provides researchers with a scaffold that balances structural rigidity and flexibility, enabling the exploration of diverse biological targets while maintaining favorable drug-like characteristics.
Recent research developments have highlighted the compound's potential in antiviral drug discovery, particularly in the development of severe acute respiratory syndrome coronavirus 2 main protease inhibitors. Studies have demonstrated the successful optimization of diazepane-containing hits into potent lead compounds, with researchers achieving significant improvements in binding affinity through computational-guided medicinal chemistry approaches. This work exemplifies the practical utility of trifluoromethylated diazepane scaffolds in addressing contemporary pharmaceutical challenges.
The compound's research significance extends to synthetic methodology development, where it serves as a model system for advancing trifluoromethylation techniques and heterocyclic synthesis strategies. Research into expedient synthetic approaches for accessing benzodiazepine and related diazepine scaffolds has utilized similar structural frameworks, contributing to the broader understanding of multicomponent reaction chemistry and its applications in pharmaceutical synthesis. These methodological advances have implications beyond this specific compound, influencing the development of synthetic strategies for related heterocyclic systems.
| Research Domain | Specific Applications | Research Impact |
|---|---|---|
| Medicinal Chemistry | Antiviral inhibitor development | Lead optimization for coronavirus protease inhibitors |
| Synthetic Methodology | Trifluoromethylation reactions | Advancement of fluorination techniques |
| Pharmaceutical Chemistry | Drug scaffold exploration | Development of privileged structure libraries |
| Computational Chemistry | Molecular modeling studies | Structure-activity relationship investigations |
| Process Chemistry | Industrial synthesis optimization | Scalable production methodologies |
The compound's role in advancing understanding of structure-activity relationships has particular significance in chemical research, as it provides insights into how trifluoromethyl substitution patterns influence biological activity and pharmacological properties. Research comparing trifluoromethylated compounds with their non-fluorinated analogs has contributed to the theoretical understanding of fluorine effects in drug design, including impacts on lipophilicity, metabolic stability, and receptor binding affinity. These fundamental insights continue to influence drug design strategies and contribute to the rational development of fluorinated pharmaceuticals across multiple therapeutic areas.
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKFDQXBPCCAFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201177636 | |
| Record name | Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-15-1 | |
| Record name | Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243666-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201177636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- Trifluoromethylpyridine derivatives : These are typically prepared by trifluoromethylation of halogenated pyridines (e.g., 2- or 4-chloropyridine) using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
- Diazepane precursors : These are cyclic diamines that provide the seven-membered diazepane ring upon reaction.
Synthetic Route Example
A representative synthetic route involves:
Trifluoromethylation of 2-chloropyridine : The 3-(trifluoromethyl)pyridin-2-yl intermediate is generated by nucleophilic substitution or radical trifluoromethylation using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Nucleophilic substitution with diazepane : The trifluoromethylated pyridine intermediate is then reacted with 1,4-diazepane under conditions that promote nucleophilic substitution at the pyridine ring nitrogen or adjacent carbon, forming the target compound.
Purification : The crude product is purified by chromatographic techniques or crystallization to achieve high purity (>95%) suitable for research or industrial use.
Reaction Conditions
- Solvents : Common solvents include dimethylformamide (DMF), methyltetrahydrofuran (MeTHF), or ethanol depending on the step.
- Temperature : Reactions are typically conducted at moderate temperatures ranging from ambient (20–30 °C) to elevated temperatures (up to 65 °C) to optimize yield.
- Catalysts and bases : Potassium carbonate is frequently used as a base; in some cases, phase transfer catalysts or transition metal catalysts may be employed for cross-coupling reactions.
- Reaction time : Varies from a few hours to overnight (e.g., 15–18 hours) depending on the step and scale.
Industrial Scale Considerations
- Continuous flow reactors : For scale-up, continuous flow technology is used to improve reaction control, safety, and reproducibility.
- Purification : Advanced purification methods such as crystallization with heptane or chromatographic separation ensure high purity and yield.
- Environmental and safety protocols : Use of greener solvents and controlled reaction conditions to minimize hazardous by-products.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Trifluoromethylation | 2-chloropyridine, CF3I, K2CO3, DMF | 25–65 | 12–18 | 70–80 | Base-promoted nucleophilic substitution |
| Diazepane coupling | 1,4-diazepane, MeTHF or DMF | 20–65 | 3–16 | 75–85 | Nucleophilic substitution or cross-coupling |
| Purification | Chromatography or crystallization (heptane) | Ambient to 45 | 2–5 | — | Achieves >95% purity |
Research Findings and Optimization
- The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making the trifluoromethylation step critical for biological activity.
- Reaction optimization studies indicate that controlling the temperature and reaction time during the diazepane coupling step improves yield and reduces side products.
- Use of methyltetrahydrofuran as a solvent in coupling reactions has been shown to improve solubility and reaction rates compared to traditional solvents.
- Industrial processes incorporate multiple washing and filtration steps to remove residual amines and salts, ensuring product purity suitable for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Research
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane has been studied for its potential pharmacological properties. It is particularly noted for its activity against various biological targets, including:
- Monoamine Oxidase Inhibition : This compound has shown promise as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Inhibitors of this enzyme are crucial in treating mood disorders and neurodegenerative diseases .
- GSK3 Inhibition : Recent studies have highlighted its potential as a selective inhibitor of glycogen synthase kinase 3 (GSK3), which plays a role in various cellular processes including metabolism and cell survival. This inhibition is particularly relevant in the context of type II diabetes and other metabolic disorders .
Drug Development
The compound's unique trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a suitable candidate for the development of new pharmaceuticals. Its structure allows for modifications that can lead to derivatives with improved efficacy and selectivity against specific targets.
Case Study 1: Antidepressant Properties
A study explored the antidepressant-like effects of compounds structurally related to this compound. The results indicated that these compounds could modulate neurotransmitter levels, providing a basis for further development as antidepressants .
Case Study 2: Diabetes Treatment
Research involving GSK3 inhibitors demonstrated that derivatives of this compound could significantly lower blood glucose levels in animal models of diabetes. This suggests potential applications in developing treatments for metabolic syndrome and type II diabetes .
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, while the diazepane ring can form hydrogen bonds with polar residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane , differing primarily in substituent positions, heterocycle size, or additional functional groups:
Electronic and Steric Effects
- The 3-CF₃ group in the parent compound creates an electron-withdrawing effect, polarizing the pyridine ring and influencing binding interactions. In contrast, 5-CF₃ analogues (e.g., 306934-70-3) may exhibit altered charge distribution .
Conformational Flexibility
Biological Activity
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical identifiers:
- CAS Number : 243666-15-1
- Molecular Formula : C11H14F3N3
- Molecular Weight : 245.25 g/mol
- IUPAC Name : this compound
- PubChem CID : 2778749
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. For instance, studies have shown that pyridinylpiperazine derivatives exhibit activity as TRPV1 receptor ligands, which are involved in pain and inflammatory responses . The structure of this compound suggests potential interactions with similar targets due to its trifluoromethyl and pyridine functionalities.
Anticancer Activity
This compound has been evaluated for its anticancer properties. A study highlighted the importance of structural modifications in enhancing the biological activity of related compounds against various cancer cell lines. For example, derivatives demonstrated significant cytotoxic effects against human acute lymphoblastic leukemia (CEM-13) and breast cancer (MCF-7) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Apoptosis induction via caspase activation |
| 5b | U-937 | 0.78 | Cell cycle arrest at G1 phase |
Neuropharmacological Effects
The compound's structural characteristics suggest potential neuropharmacological effects. Similar trifluoromethyl pyridine derivatives have been studied for their modulation of glutamate receptors, which are implicated in neuropsychiatric disorders. For instance, the optimization of related compounds showed promising results in enhancing metabolic stability and controlling lipophilicity, which are crucial for central nervous system activity .
Study on Antitumor Activity
A study conducted on various pyridine derivatives reported that certain modifications led to enhanced activity against cancer cells. The findings indicated that the presence of electron-withdrawing groups like trifluoromethyl significantly increased cytotoxicity compared to non-substituted analogs .
In Vivo Studies
In vivo studies involving related compounds have demonstrated their efficacy in reducing tumor growth in animal models. For example, a derivative similar to this compound was shown to inhibit tumor growth by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution between homopiperazine and 2-chloro-3-(trifluoromethyl)pyridine. Key conditions include refluxing in 1-butanol (117°C, 16 hours) and purification using normal-phase chromatography (e.g., 10% methanol in dichloromethane with ammonia hydroxide). Yield optimization can be achieved by controlling stoichiometry, solvent polarity, and reaction time. Lower yields due to steric hindrance from the trifluoromethyl group may require excess homopiperazine .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- 1H NMR : Peaks at δ 3.7–3.5 ppm (diazepane ring protons), δ 8.1–6.5 ppm (pyridine aromatic protons).
- LC-MS : Molecular ion peak at m/z ~245–246 ([M+H]+).
- 13C NMR : Distinct signals for the trifluoromethyl group (~120–125 ppm, CF3) and pyridine carbons.
Comparative analysis with analogs (e.g., 4-trifluoromethyl-substituted derivatives) helps validate structural assignments .
Q. What purification methods are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Normal-phase chromatography using gradients of methanol in ethyl acetate or dichloromethane (e.g., 10–20% methanol) effectively separates the product from unreacted homopiperazine. Basification with NaOH prior to extraction improves recovery. Solid-phase extraction (SPE) with C18 cartridges can also be used for preliminary purification .
Advanced Research Questions
Q. How does the presence of the trifluoromethyl group at the pyridine 3-position influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, as confirmed by density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP). This effect enhances electrophilicity at the pyridine’s 2-position, facilitating nucleophilic substitution. Comparative studies with non-fluorinated analogs show reduced basicity and altered solubility .
Q. What are the challenges in achieving regioselectivity during the synthesis of this compound, and how can they be addressed?
- Methodological Answer : Competing substitution at alternative pyridine positions (e.g., 4- or 6-position) can occur if the chloro leaving group is not properly activated. Using a directing group (e.g., methyl or methoxy) adjacent to the 2-position or employing high-temperature conditions (120–130°C) improves regioselectivity. Reaction progress should be monitored via TLC or in situ NMR .
Q. Are there reported contradictions in the pharmacological data of this compound compared to structurally similar diazepane derivatives?
- Methodological Answer : Discrepancies in dopamine D3 receptor binding affinities have been observed between 3-trifluoromethyl and 4-trifluoromethyl pyridine analogs. For example, 1-(4-trifluoromethylpyridin-2-yl)-1,4-diazepane exhibits higher binding affinity (Ki = 12 nM) than the 3-substituted derivative (Ki = 45 nM), likely due to steric clashes in the receptor pocket. Radioligand displacement assays and molecular docking studies are critical for resolving such contradictions .
Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?
- Methodological Answer : DFT-based reactivity indices (e.g., Fukui functions) identify susceptible sites for oxidative metabolism (e.g., diazepane nitrogen or pyridine ring). In silico tools like MetaSite predict cytochrome P450-mediated hydroxylation or N-dealkylation. Experimental validation via LC-HRMS metabolomics (exact mass: 245.24 g/mol) confirms predicted metabolites, such as hydroxylated diazepane or trifluoromethylpyridine derivatives .
Notes
- Avoid referencing commercial suppliers (e.g., Synple, AldrichCPR) per guidelines.
- Advanced questions emphasize mechanistic insights, computational modeling, and resolving experimental contradictions.
- Methodological answers integrate synthesis, characterization, and computational validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
